3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol is a heterocyclic compound characterized by the presence of a bromine atom at the third position of the pyrrolo[3,2-b]pyridine ring system. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of various pharmacologically active molecules. Its molecular formula is CHBrNO, and it has a CAS number of 1190322-00-9.
The compound can be synthesized through bromination reactions involving 1H-pyrrolo[3,2-b]pyridin-5-ol using bromine or N-bromosuccinimide as brominating agents in suitable solvents like dichloromethane or acetonitrile. The synthesis is typically performed under controlled conditions to ensure high yield and purity.
3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. This compound is classified within the broader category of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in a ring structure.
The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol primarily involves bromination reactions. The following steps outline the general synthetic route:
Industrial production may involve automated reactors and precise control over reaction parameters. Quality control measures such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure product consistency.
Key molecular data includes:
3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol can undergo various chemical transformations:
The products from these reactions include various substituted derivatives depending on the nucleophile used in substitution reactions and N-oxides from oxidation reactions.
The mechanism of action for 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol primarily involves its interaction with specific protein targets, particularly kinases. The compound binds to the active site of these kinases, inhibiting their activity and consequently affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Key physical properties include:
Chemical properties include:
Relevant physicochemical data such as logP values and polar surface area can be computed using software tools for drug-like property predictions .
3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol has several notable applications in scientific research:
The 7-azaindole scaffold (pyrrolo[3,2-b]pyridine) possesses distinctive electronic properties that enhance its interactions with biological targets compared to other azaindole regioisomers. Quantum mechanical analyses reveal that the pyrrolo[3,2-b]pyridine system exhibits a dipole moment of approximately 3.5 Debye, creating complementary electrostatic surfaces for binding purine-binding domains in kinases and other nucleotide-interacting proteins . The presence of both hydrogen bond donor (N1-H) and acceptor atoms (N7, C5-OH) enables bidentate binding motifs that mimic endogenous nucleobases. This molecular recognition capability underpins the significant target promiscuity observed across pyrrolopyridine derivatives, particularly in disease-relevant target classes including protein kinases, phosphodiesterases, and neurotransmitter receptors [3].
Recent pharmacological studies highlight the therapeutic potential of pyrrolo[3,2-b]pyridine derivatives. In epilepsy research, tetrahydropyridine-fused analogs demonstrate potent voltage-gated sodium channel (Nav1.2) inhibition, with lead compounds 4w and 5i exhibiting median effective dose (ED₅₀) values of 22.01 mg/kg and 25.26 mg/kg respectively in the subcutaneous pentetrazole (sc-PTZ) seizure model. These derivatives showed superior protective indexes (>23.75) compared to valproate and ethosuximide, attributed to their selective Nav1.2 blockade over GABAergic or glutamatergic targets [3]. Structure-activity relationship (SAR) analysis revealed that the N-atom at position 4 and the hydrogen atom of the NH unit in the 4-azaindole skeleton are indispensable for anticonvulsant efficacy, with molecular docking confirming optimal occupancy of the Nav1.2 voltage-sensing domain (PDB ID: 6J8E).
Table 1: Bioactivity of Key Pyrrolo[3,2-b]pyridine Derivatives
| Compound | Molecular Target | Biological Activity | Key Structural Features | Reference |
|---|---|---|---|---|
| 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol | FGFR1-4 | Potent FGFR inhibition (IC₅₀ = 18-42 nM) | C3-Br for coupling, C5-OH for H-bonding | |
| 4w (3-(1,2,3,6-Tetrahydropyridine) analog | Nav1.2 | ED₅₀ = 22.01 mg/kg (sc-PTZ) | Tetrahydropyridine moiety, N4 atom | [3] |
| 5i (Modified tetrahydropyridine) | Nav1.2 | ED₅₀ = 25.26 mg/kg (sc-PTZ) | Planar core, C5 substituent | [3] |
| 3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | FGFR | Anti-proliferative (GI₅₀ = 0.28 µM in HUVECs) | C5-CN electron-withdrawing group |
Simultaneously, oncology-focused research has identified 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile as a potent fibroblast growth factor receptor (FGFR) inhibitor. The carbonitrile moiety at C5 enhances electron deficiency across the ring system, strengthening key hydrogen bonds with kinase hinge regions. Biochemical assays demonstrate low nanomolar FGFR1 inhibition (IC₅₀ = 18 nM) and selective anti-proliferative effects in FGFR-dysregulated cancer cell lines. The strategic bromine at C3 enables rapid analog generation via Suzuki-Miyaura cross-coupling, establishing this scaffold as a versatile template for kinase inhibitor development . Computational models indicate that the C5-hydroxy group in 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol forms critical hydrogen bonds with backbone amides in the ATP-binding pocket, while the bromine atom occupies a hydrophobic subpocket inaccessible to unsubstituted analogs. These interactions collectively explain the >50-fold potency improvement observed versus non-halogenated counterparts.
Halogenation represents a strategic molecular modification that profoundly influences the physicochemical properties and target interactions of pyrrolopyridine derivatives. The introduction of bromine at the C3 position of 1H-pyrrolo[3,2-b]pyridin-5-ol induces significant electronic effects, increasing the compound's π-deficient character and enhancing dipole-dipole interactions with electron-rich binding pockets [9]. Bromine's substantial atomic radius (1.85 Å) creates favorable halogen bonding interactions with carbonyl oxygen atoms and other electron donors in biological targets. X-ray co-crystallography studies demonstrate that the σ-hole (region of positive electrostatic potential) on bromine forms directional contacts (distance: 3.0-3.5 Å, angle: 160-180°) with protein acceptors, contributing 1-3 kcal/mol to binding energy—equivalent to a 5-15-fold increase in binding affinity [4] [9].
The synthetic versatility of the C3-bromine substituent enables diverse structure-activity relationship exploration through transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura couplings efficiently generate C3-aryl and heteroaryl variants, while Buchwald-Hartwig aminations introduce nitrogen-based functionalities critical for improving solubility and metabolic stability . Sonogashira reactions provide access to alkynyl derivatives that serve as molecular spacers to access unexplored chemical space. The bromine atom's orthogonal reactivity relative to the C5-hydroxy group permits sequential functionalization, establishing 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol as a multifunctional linchpin for parallel analog synthesis.
Table 2: Impact of C3 Bromination on Pyrrolo[3,2-b]pyridine Properties
| Property | Non-Brominated Scaffold | 3-Bromo Derivative | Biological Consequence |
|---|---|---|---|
| Electrostatic Potential | Uniform π-electron distribution | Positive σ-hole at C-Br | Halogen bonding with protein acceptors |
| Synthetic Versatility | Limited coupling options | Suzuki, Sonogashira, Buchwald-Hartwig | Rapid SAR exploration |
| Lipophilicity (clogP) | Decreased (~1.2) | Increased (~2.1) | Enhanced membrane permeability |
| Target Affinity | Moderate (FGFR IC₅₀ >500 nM) | High (FGFR IC₅₀ = 18-42 nM) | Improved cellular potency |
| Metabolic Stability | Moderate (t₁/₂ = 25 min) | Enhanced (t₁/₂ = 42 min) | Reduced clearance |
Bromination significantly alters the compound's pharmacokinetic profile. The bromine atom increases lipophilicity (cLogP +0.9 versus non-brominated analog), enhancing passive membrane permeability while simultaneously reducing microsomal clearance through steric blockade of oxidative metabolism at C3 . This balance of improved permeability and metabolic stability directly translates to superior oral bioavailability in preclinical models. In CNS-targeted applications, brominated derivatives exhibit enhanced blood-brain barrier penetration due to increased membrane diffusivity and affinity for efflux transporter substrates [3]. Molecular dynamics simulations reveal that the bromine atom induces conformational restrictions that preorganize the scaffold for optimal binding, reducing the entropic penalty upon target engagement. This preorganization effect explains the substantial affinity improvements observed across multiple target classes when comparing brominated versus non-brominated pyrrolopyridines.
Enzymatic halogenation mechanisms observed in nature support the strategic positioning of halogens for bioactivity enhancement. Flavin-dependent halogenases catalyze regioselective bromination through hypobromite intermediates generated via flavin peroxidation, preferentially functionalizing electron-rich positions ortho to nitrogen atoms—mirroring the strategic C3 position in pyrrolo[3,2-b]pyridines [4]. This natural regioselectivity validates the biological importance of halogenation at these electronically activated positions for molecular recognition.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1